molecular formula C27H24FN3O4 B2412633 N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932358-56-0

N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2412633
M. Wt: 473.504
InChI Key: AOYYVFMTQVLEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reagents and conditions that cause it to undergo chemical changes, and the products that result from these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting and boiling points, solubility in various solvents, stability under different conditions, and its reactivity with common chemical reagents.


Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been explored for their antimalarial properties. Studies have demonstrated that certain quinoline compounds exhibit high activity against Plasmodium berghei infections in mice, suggesting potential for clinical trials in humans. These compounds have shown excellent activity against resistant strains of parasites and in primate models, with pharmacokinetic properties allowing for extended protection against infection after oral administration (Werbel et al., 1986).

Chemosensors for Metal Ions

Quinoline derivatives have been utilized as chemosensors for detecting metal ions, such as zinc, in living cells and aqueous solutions. These sensors show significant fluorescence enhancement in the presence of Zn2+, demonstrating their potential as practical systems for monitoring metal concentrations in biological and environmental samples (Park et al., 2015).

Structural Studies and Co-crystal Formation

Research on quinoline derivatives has also extended to their structural aspects, including the formation of co-crystals and salts with aromatic diols. These studies contribute to understanding the molecular interactions and structural properties of quinoline compounds, which could be relevant for designing new materials and pharmaceuticals (Karmakar et al., 2009).

Antiviral and Anticancer Properties

Quinoline derivatives have shown promise in antiviral and anticancer research. Some compounds have been synthesized and tested for their activity against viruses and cancer cells, offering a foundation for developing new therapeutic agents (Luo et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, or reactivity. It also includes recommended safety precautions and procedures for safe handling and disposal.


Future Directions

This involves speculating on potential future research directions. For a new compound, this could involve further studies to fully characterize its properties, investigations into potential applications, or research into similar compounds.


Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, it would be necessary to consult a variety of scientific literature and databases, which may not be feasible in this format. If you have specific questions about certain aspects of the compound, I would be happy to try to help answer those.


properties

IUPAC Name

N-(3-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4/c1-17-5-7-21(8-6-17)29-15-19-11-18-12-24-25(35-10-9-34-24)14-23(18)31(27(19)33)16-26(32)30-22-4-2-3-20(28)13-22/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYVFMTQVLEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

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